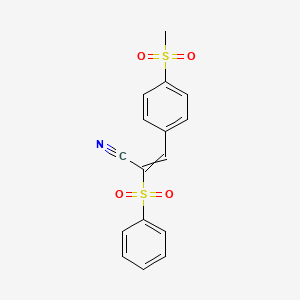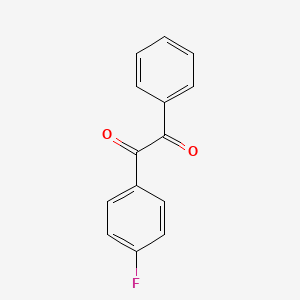
4-Fluorobenzil
概要
説明
4-Fluorobenzil is an organic compound with the chemical formula C₇H₅FO It is a derivative of benzil, where one of the hydrogen atoms on the benzene ring is replaced by a fluorine atom
科学的研究の応用
4-Fluorobenzil has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
Target of Action
The primary target of 4-Fluorobenzil is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the formation of beta-amyloid peptide, a substance found in the brains of Alzheimer’s disease patients .
Mode of Action
It is known that the compound interacts with its target, beta-secretase 1, potentially influencing the enzyme’s activity
Biochemical Pathways
Given its target, it is likely that the compound impacts pathways related to the metabolism of beta-amyloid peptide
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given its target, it is plausible that the compound could influence the formation of beta-amyloid peptide, potentially impacting the progression of Alzheimer’s disease . .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially impact the compound’s activity
Safety and Hazards
将来の方向性
There are several potential future directions for research on “4-Fluorobenzil” or related compounds. One area of interest is its potential use as a therapeutic agent for cancer treatment . Further studies are needed to fully understand the mechanism of action of these compounds and their potential applications.
生化学分析
Biochemical Properties
4-Fluorobenzil plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including oxidoreductases and transferases. These interactions often involve the formation of covalent bonds between the compound and the active sites of the enzymes, leading to inhibition or modification of enzyme activity. For instance, this compound can act as an inhibitor of certain dehydrogenases, affecting the redox balance within cells .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation and apoptosis. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as proteins and nucleic acids. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For example, this compound can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures . Long-term exposure to this compound has been associated with changes in cellular morphology and function, including alterations in cell cycle progression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as enhancing metabolic activity and promoting cell survival. At high doses, this compound can be toxic, leading to adverse effects such as oxidative stress, DNA damage, and apoptosis . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with significant changes in cellular function occurring at specific concentration ranges.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to xenobiotic metabolism and oxidative stress response. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with cellular macromolecules . Additionally, this compound can influence the levels of metabolites involved in energy production and redox balance, thereby affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins that facilitate its uptake and localization within cells . Once inside the cell, this compound can accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, this compound can be localized to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, the compound can be targeted to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression.
準備方法
Synthetic Routes and Reaction Conditions: 4-Fluorobenzil can be synthesized through several methods. One common approach involves the oxidation of 4-fluorobenzyl alcohol using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the Friedel-Crafts acylation of fluorobenzene with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
化学反応の分析
Types of Reactions: 4-Fluorobenzil undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 4-fluorobenzoic acid.
Reduction: Reduction of this compound can yield 4-fluorobenzyl alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 4-Fluorobenzoic acid.
Reduction: 4-Fluorobenzyl alcohol.
Substitution: Various substituted benzil derivatives depending on the nucleophile used.
類似化合物との比較
4-Fluorobenzil can be compared with other benzil derivatives such as:
4-Chlorobenzil: Similar in structure but with a chlorine atom instead of fluorine.
4-Bromobenzil: Contains a bromine atom in place of fluorine.
4-Methylbenzil: Has a methyl group instead of a halogen.
**Uni
特性
IUPAC Name |
1-(4-fluorophenyl)-2-phenylethane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO2/c15-12-8-6-11(7-9-12)14(17)13(16)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQPFVOJZNRINB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3834-66-0 | |
| Record name | 4-Fluorobenzil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does the research discuss the toxicity of the synthesized compounds, particularly the one containing the 4-fluorobenzyl group?
A2: The provided research primarily focuses on the synthesis and in vitro antioxidant activity of the novel α-lipoic acid derivatives []. While it highlights the compounds' potential as antioxidants, it does not delve into their toxicity profiles, including the compound containing the 4-fluorobenzyl group. Toxicity assessments would be a crucial next step in evaluating the safety and viability of these compounds for potential therapeutic applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


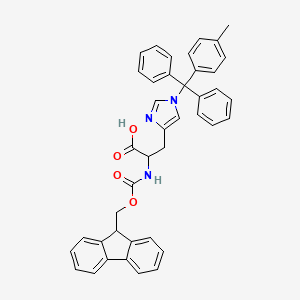


![2-[(4-Chlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde](/img/structure/B1364440.png)
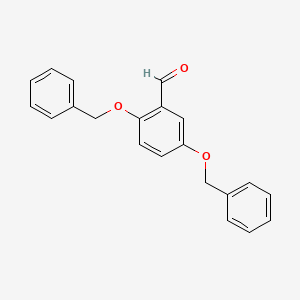
![3-((2E)-2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B1364447.png)
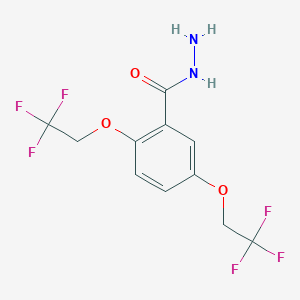
![2-[[4-[9-[4-[(2-carboxybenzoyl)amino]phenyl]fluoren-9-yl]phenyl]carbamoyl]benzoic Acid](/img/structure/B1364458.png)
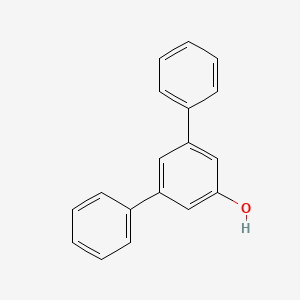
![METHOXY({[5-NITRO-2-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE})AMINE](/img/structure/B1364461.png)
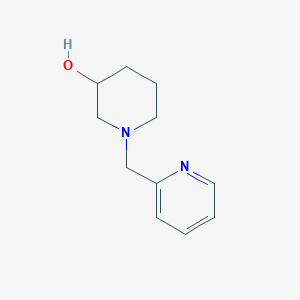
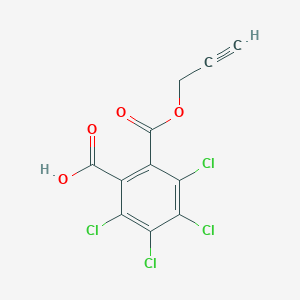
![2-[[[4-[(4-Tert-butylbenzoyl)amino]benzoyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364471.png)
